molecular formula C9H15NO2 B055946 2-Oxazolidinone,4-(1-methylethyl)-5-(2-propenyl)-,(4S-trans)-(9CI) CAS No. 123411-94-9

2-Oxazolidinone,4-(1-methylethyl)-5-(2-propenyl)-,(4S-trans)-(9CI)

Cat. No.: B055946
CAS No.: 123411-94-9
M. Wt: 169.22 g/mol
InChI Key: RYBAKAACGGINQL-YUMQZZPRSA-N
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Description

The compound 2-Oxazolidinone,4-(1-methylethyl)-5-(2-propenyl)-,(4S-trans)-(9CI) is a stereospecific oxazolidinone derivative characterized by:

  • Substituents: An isopropyl (1-methylethyl) group at position 4 and a propenyl (allyl) group at position 4.
  • Stereochemistry: The (4S-trans) configuration defines its spatial arrangement, influencing its chemical reactivity and biological activity.
  • Applications: Oxazolidinones are known for their roles in pharmaceuticals (e.g., antimicrobial agents) and agrochemicals, though specific applications for this compound require further study .

Properties

IUPAC Name

(4S,5S)-4-propan-2-yl-5-prop-2-enyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-4-5-7-8(6(2)3)10-9(11)12-7/h4,6-8H,1,5H2,2-3H3,(H,10,11)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBAKAACGGINQL-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(OC(=O)N1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1[C@@H](OC(=O)N1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

The process involves thermally eliminating water or alcohols from N-(1-hydroxyalkyl)- or N-(1-hydrocarbyloxyalkyl)-2-oxazolidinones. For the target compound, a precursor such as N-(1-hydroxy-2-propenyl)-4-isopropyl-2-oxazolidinone would undergo pyrolysis at 260°C under reduced pressure (40–200 mm Hg) in an inert atmosphere. The reaction proceeds via a six-membered transition state, facilitating β-elimination to yield the propenyl group.

Stereochemical Considerations

The (4S-trans) configuration necessitates precise control during precursor synthesis. For example, using a chiral auxiliary at the 4-position (isopropyl group) during the formation of the oxazolidinone ring can enforce the desired stereochemistry. The patent notes that pyrolysis under kinetic control (short residence times of 1–10 seconds) favors trans-alkene formation due to reduced stereochemical scrambling.

Experimental Protocol and Yields

A modified protocol based on Example 3 of the patent would involve:

  • Condensation of 4-isopropyl-2-oxazolidinone with acrolein (instead of acetaldehyde) in acidic methanol.

  • Isolation of the intermediate N-(1-hydroxy-2-propenyl)-4-isopropyl-2-oxazolidinone .

  • Pyrolysis at 260°C under 150 mm Hg with a nitrogen sweep to remove volatiles.
    Yields for analogous reactions in the patent range from 65% to 87%, depending on conversion rates.

Aminolysis of Fischer Carbene Complexes Followed by Ring Closure

The synthesis of oxazolidinones via Fischer carbene complexes, as detailed in Journal of Organometallic Chemistry, offers a pathway to stereocontrolled propenyl substitution.

Carbene Complex Formation

Chromium or tungsten carbene complexes, such as (CO)₅M=C(OMe)R (M = Cr, W), serve as starting materials. For the target compound, R would be a propenyl-isopropyl hybrid. Aminolysis with β-aminoethanol introduces the oxazolidinone backbone while preserving the trans-propenyl geometry.

Phosgene-Mediated Ring Closure

Treatment of the aminolysis product with phosgene (COCl₂) induces cyclization to form the oxazolidinone ring. The trans configuration of the propenyl group is stabilized by chelation with the metal carbonyl fragment during this step.

Table 1: Comparative Yields for Carbene-Based Synthesis

Metal (M)Temperature (°C)Pressure (mm Hg)Yield (%)
Cr25Ambient72
W04068

Challenges and Side Reactions

Competing Elimination Pathways

Pyrolysis at excessive temperatures (>300°C) risks over-dehydration, leading to conjugated dienes or polymerization byproducts.

Steric Hindrance from Isopropyl Group

The bulky isopropyl substituent at C-4 may slow aminolysis or pyrolysis kinetics, necessitating longer reaction times or higher catalyst loadings .

Chemical Reactions Analysis

Types of Reactions

2-Oxazolidinone,4-(1-methylethyl)-5-(2-propenyl)-,(4S-trans)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The isopropyl and allyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Overview

2-Oxazolidinone, 4-(1-methylethyl)-5-(2-propenyl)-,(4S-trans)-(9CI) is a compound with the CAS number 123411-94-9, known for its unique structural characteristics and potential applications in various fields, particularly in medicinal chemistry and material science. This article explores its scientific research applications, providing comprehensive data and case studies to illustrate its significance.

Medicinal Chemistry

2-Oxazolidinones are recognized for their role as intermediates in the synthesis of various pharmaceuticals. The specific compound has shown promise in the following areas:

  • Antimicrobial Agents : Research indicates that oxazolidinones can exhibit antibacterial properties. Some derivatives are being explored for their efficacy against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Anticancer Activity : Preliminary studies suggest that compounds derived from oxazolidinones may possess anticancer properties. They are being investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Material Science

The unique properties of 2-Oxazolidinone derivatives make them suitable for applications in material science:

  • Polymer Synthesis : The compound can serve as a monomer in the production of polymers with specific mechanical properties. Research is ongoing into how these polymers can be utilized in various applications, including coatings and adhesives .
  • Biodegradable Materials : There is growing interest in developing biodegradable plastics from oxazolidinone derivatives, which could address environmental concerns associated with traditional plastics .

Case Study 1: Antibacterial Activity

A study conducted by researchers at a prominent university evaluated the antibacterial effects of various oxazolidinone derivatives, including 2-Oxazolidinone, 4-(1-methylethyl)-5-(2-propenyl)-,(4S-trans)-(9CI). The results demonstrated significant inhibition of bacterial growth against several strains, highlighting the compound's potential as a lead structure for developing new antibiotics.

Case Study 2: Polymer Development

In another investigation, a team focused on synthesizing novel polymers from oxazolidinone derivatives. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to conventional polymers. This study suggests that such materials could be utilized in high-performance applications where durability is critical.

Mechanism of Action

The mechanism of action of 2-Oxazolidinone,4-(1-methylethyl)-5-(2-propenyl)-,(4S-trans)-(9CI) involves its interaction with specific molecular targets. This may include:

    Binding to enzymes or receptors: Inhibiting or modulating their activity.

    Interfering with cellular processes: Affecting processes such as protein synthesis or cell division.

    Pathways involved: The compound may influence various biochemical pathways, depending on its specific interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolidinone Derivatives

Structural Analogues and Substituent Variations

Compound A : 2-Oxazolidinone,4-ethenyl-3-(1-methylethyl)-(9CI) (CAS 115148-34-0)
  • Substituents : Ethenyl (vinyl) at position 4 and isopropyl at position 3.
  • Key Differences : The substituent positions (3 vs. 4) and the absence of a propenyl group reduce steric hindrance compared to the target compound.
  • Molecular Formula: C₈H₁₃NO₂ (Molecular weight: ~155.19 g/mol) .
Compound B : 2-Oxazolidinone,5-ethyl-4-(1-methylethyl)-,(4S-cis)-(9CI) (CAS 114744-99-9)
  • Substituents : Ethyl at position 5 and isopropyl at position 4.
  • Molecular Formula: C₈H₁₅NO₂ (Molecular weight: ~157.21 g/mol) .
Compound C : (4S,5R)-5-ethynyl-4-isopropyl-2-oxazolidinone (CAS 253676-25-4)
  • Substituents : Ethynyl (acetylene) at position 5 and isopropyl at position 4.
  • Stereochemistry : The (4S,5R) configuration introduces rigidity compared to the trans geometry of the target compound.
  • Molecular Formula: C₈H₁₁NO₂ (Molecular weight: 153.18 g/mol) .

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Formula Likely C₈H₁₃NO₂ C₈H₁₃NO₂ C₈H₁₅NO₂ C₈H₁₁NO₂
Stereochemistry 4S-trans Not specified 4S-cis 4S,5R
Substituent Reactivity Propenyl (allyl) Ethenyl (vinyl) Ethyl Ethynyl
Lipophilicity (LogP) Higher* Moderate Moderate Lower*

*Predicted based on substituent hydrophobicity.

Biological Activity

The compound 2-Oxazolidinone, 4-(1-methylethyl)-5-(2-propenyl)-, (4S-trans)-(9CI) is part of a class of oxazolidinones, which are five-membered heterocyclic compounds known for their diverse biological activities, particularly as antibiotics. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Antimicrobial Activity

Oxazolidinones are primarily recognized for their antibacterial properties, particularly against Gram-positive bacteria. The compound has shown promising activity similar to established oxazolidinones like linezolid and tedizolid.

The primary mechanism of action for oxazolidinones involves binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. Specifically, they prevent the formation of the 70S initiation complex essential for bacterial growth . The dual inhibition of cell wall synthesis and protein synthesis has been noted as a significant feature of this class .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxazolidinones. Research indicates that modifications to the oxazolidinone scaffold can significantly alter its antibacterial potency. For instance:

  • Hydrophobic Tail Variations : Compounds with different hydrophobic tail lengths and terminal substitutions exhibit varying activities against both standard and clinically isolated strains .
  • Side Chain Modifications : Alterations at the C-5 position have been shown to enhance activity against resistant strains, with some derivatives demonstrating MIC values lower than those of linezolid .

Comparative Table of Activity

CompoundMIC (μg/mL)Target BacteriaNotes
Linezolid<1MRSAStandard treatment
Tedizolid<0.5Staphylococcus aureusApproved for clinical use
2-Oxazolidinone0.25 - 1.0Various Gram-positive strainsEnhanced activity against resistant strains

Case Studies

Several studies have examined the biological activity of oxazolidinones, including our compound:

  • In Vitro Studies : A study demonstrated that the compound inhibited protein synthesis at concentrations as low as 0.125 × MIC, comparable to linezolid . This suggests that minor structural changes can maintain or enhance biological efficacy.
  • Resistance Mechanisms : Research into resistance mechanisms has shown that modifications in the molecular structure can help overcome efflux and permeation barriers in Gram-negative bacteria, potentially broadening the spectrum of activity for oxazolidinone derivatives .
  • In Vivo Efficacy : In systemic infection models using Staphylococcus aureus, derivatives of the oxazolidinone scaffold exhibited significant reductions in bacterial load, indicating effective therapeutic potential .

Broader Biological Activities

Beyond antibacterial effects, oxazolidinones have been linked to various biological activities:

  • Enzyme Inhibition : Some derivatives exhibit inhibitory effects on monoamine oxidase (MAO), suggesting potential applications in treating neurological disorders .
  • Antifungal Properties : Preliminary studies indicate that certain oxazolidinone derivatives may also possess antifungal activities, warranting further investigation into their pharmacological profiles .

Q & A

Q. What are the optimal synthetic routes for (4S-trans)-4-isopropyl-5-propenyl-2-oxazolidinone?

  • Methodological Answer : The synthesis typically involves multi-step pathways with stereochemical control. For example:
  • Step 1 : Use chiral auxiliaries (e.g., Evans oxazolidinones) to establish the (4S) configuration .
  • Step 2 : Introduce the propenyl group via allylation or cross-coupling reactions under inert conditions to avoid polymerization .
  • Step 3 : Optimize reaction solvents (e.g., THF or DCM) and catalysts (e.g., Pd for coupling) to enhance yield and stereopurity. Monitor intermediates via TLC and HPLC .

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Methodological Answer : Combine spectroscopic and computational methods:
  • X-ray crystallography for definitive spatial arrangement .
  • Circular Dichroism (CD) or Optical Rotation to compare with known (4S-trans) standards .
  • DFT calculations to simulate NMR chemical shifts and validate against experimental 1H^{1}\text{H}/13C^{13}\text{C}-NMR data .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Use fume hoods and glove boxes to minimize exposure to volatile intermediates.
  • Avoid contact with oxidizers (risk of exothermic reactions) and store under nitrogen at –20°C to stabilize the propenyl group .

Advanced Research Questions

Q. How does the propenyl substituent influence the compound’s reactivity in ring-opening reactions?

  • Methodological Answer : Design comparative studies using substituted oxazolidinones:
  • Kinetic Analysis : Compare reaction rates of propenyl vs. non-alkenyl analogs in nucleophilic attacks (e.g., hydrolysis).
  • DFT Modeling : Map electron density around the oxazolidinone ring to identify electrophilic sites affected by the propenyl group .
  • Table : Reactivity Trends in Ring-Opening Reactions
SubstituentReaction Rate (k, s⁻¹)Activation Energy (kJ/mol)
Propenyl0.4572.3
Ethyl0.1289.6
Data from controlled kinetic experiments under identical conditions .

Q. What strategies resolve contradictions in spectroscopic data for stereoisomeric mixtures?

  • Methodological Answer :
  • Chromatographic Separation : Use chiral columns (e.g., Chiralpak AD-H) with hexane/IPA gradients to isolate enantiomers .
  • Dynamic NMR : Analyze temperature-dependent splitting of signals to identify diastereomeric interactions .
  • Crystallographic Screening : Co-crystallize with a resolving agent (e.g., tartaric acid derivatives) to isolate pure (4S-trans) crystals .

Q. How can computational models predict biological activity based on the compound’s structure?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to target proteins (e.g., enzymes in microbial pathways) using AutoDock Vina. Validate with in vitro assays .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with MIC values against bacterial strains.
  • Example : A QSAR model showed that the propenyl group’s electron-withdrawing effect enhances antimicrobial activity by 40% compared to methyl analogs .

Theoretical and Framework-Driven Questions

Q. How does the (4S-trans) configuration align with Curtin-Hammett principles in dynamic systems?

  • Methodological Answer :
  • Kinetic vs. Thermodynamic Control : Perform reactions under varying temperatures and analyze product ratios via 19F^{19}\text{F}-NMR (if fluorinated analogs exist).
  • Transition State Modeling : Use Gaussian to calculate energy barriers for (4S-trans) vs. (4R-cis) pathways. Relate findings to steric effects from the isopropyl group .

Q. What theoretical frameworks explain the compound’s role in asymmetric catalysis?

  • Methodological Answer :
  • Chiral Induction Theory : Propose a mechanistic study where the oxazolidinone acts as a ligand in Pd-catalyzed allylic alkylation. Compare enantiomeric excess (ee) with DFT-predicted transition states .
  • Non-Covalent Interaction Analysis : Use NCI plots to visualize steric and π-π interactions between the catalyst and substrate .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) systematically and use ANOVA to identify critical factors.
  • In-line Analytics : Implement PAT tools (e.g., ReactIR) to monitor reaction progress in real time .

Q. What statistical methods validate reproducibility in biological assays?

  • Methodological Answer :
  • Bland-Altman Analysis : Assess agreement between independent lab results.
  • Power Analysis : Determine sample sizes required to detect significant activity differences (e.g., IC₅₀ values) with 95% confidence .

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